2-ethoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2-ETHOXY-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine.
Introduction of the Pyridine and Thiophene Groups: These groups can be introduced through nucleophilic substitution reactions.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the pyridine ring or the benzamide core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the ethoxy group.
2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the thiophene group.
Uniqueness
The presence of both the pyridine and thiophene groups, along with the ethoxy substitution, might confer unique chemical and biological properties, such as increased solubility or specific binding affinities.
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-ethoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-17-10-4-3-9-16(17)19(22)21(14-15-8-7-13-24-15)18-11-5-6-12-20-18/h3-13H,2,14H2,1H3 |
InChI Key |
DYUYBTLYPGXBEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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